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N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 923234-82-6) is a synthetic small molecule built on the imidazo[1,2‑a]pyrimidine scaffold, a privileged heterocyclic core widely exploited in kinase inhibitor and immunomodulatory drug discovery. The compound bears a 2-phenylbutanamide side chain attached via a para‑phenylene linker to the imidazo[1,2‑a]pyrimidine 2‑position, with a methyl substituent at the pyrimidine 7‑position.

Molecular Formula C23H22N4O
Molecular Weight 370.456
CAS No. 923234-82-6
Cat. No. B2666560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide
CAS923234-82-6
Molecular FormulaC23H22N4O
Molecular Weight370.456
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C
InChIInChI=1S/C23H22N4O/c1-3-20(17-7-5-4-6-8-17)22(28)25-19-11-9-18(10-12-19)21-15-27-14-13-16(2)24-23(27)26-21/h4-15,20H,3H2,1-2H3,(H,25,28)
InChIKeyRIOFOXVCMOKTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 923234-82-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide (CAS 923234-82-6) is a synthetic small molecule built on the imidazo[1,2‑a]pyrimidine scaffold, a privileged heterocyclic core widely exploited in kinase inhibitor and immunomodulatory drug discovery [1]. The compound bears a 2-phenylbutanamide side chain attached via a para‑phenylene linker to the imidazo[1,2‑a]pyrimidine 2‑position, with a methyl substituent at the pyrimidine 7‑position. Its computed physicochemical properties—molecular weight 370.4 g/mol, XLogP3‑AA 4.9, topological polar surface area 59.3 Ų, and 5 rotatable bonds—define its drug‑likeness boundaries and distinguish it from close analogs that differ in linker position, substitution pattern, or amide chain length [2].

Why N-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide Cannot Be Interchanged with In‑Class Imidazo[1,2‑a]pyrimidine Analogs


Within the imidazo[1,2‑a]pyrimidine class, subtle variations in linker regiochemistry, amide chain structure, and pyrimidine substitution yield divergent molecular recognition profiles. The para‑phenylene linker in CAS 923234‑82‑6 places the phenylbutanamide moiety at a distinct distance and geometry from the heterocyclic core compared to the meta‑phenylene analog (CAS 862810‑06‑8), while the 2‑phenylbutanamide chain introduces both steric bulk and a chiral center absent in the simpler butanamide derivative (CAS 862810‑58‑0) [1]. Even the regioisomeric 4‑phenylbutanamide variant (CAS 923112‑89‑4) alters conformational preferences and hydrogen‑bonding capacity, as demonstrated by systematic structure–activity relationship (SAR) studies on related imidazo[1,2‑a]pyrimidine kinase inhibitors where a single methylene shift produced >10‑fold changes in target affinity [1]. These structural distinctions preclude generic substitution without quantitative, assay‑matched validation [1].

Quantitative Differentiation Evidence: N-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide Versus Key Analogs


Regioisomeric Linker Position Differentiates Lipophilicity and Hydrogen‑Bonding Capacity from the Meta‑Phenylene Analog

The para‑phenylene linkage in CAS 923234‑82‑6 imposes a distinct molecular shape and electronic distribution relative to the meta‑phenylene analog N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)‑2‑phenylbutanamide (CAS 862810‑06‑8). Computed properties show that the para isomer possesses higher lipophilicity (XLogP3‑AA 4.9 vs. 4.3 for the meta analog) and a smaller topological polar surface area (59.3 vs. 68.1 Ų), predicting superior passive membrane permeability while retaining a single hydrogen‑bond donor [1]. In imidazo[1,2‑a]pyrimidine CDK inhibitor series, para‑substituted phenyl linkers yielded 3‑ to 5‑fold higher cellular antiproliferative activity than the corresponding meta isomers, attributed to improved target engagement geometry [2].

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

The 2‑Phenylbutanamide Side Chain Introduces Steric Bulk and a Chiral Center Absent in Linear Butanamide Analogs

CAS 923234‑82‑6 bears a 2‑phenylbutanamide moiety that combines a phenyl ring at the α‑carbon of the amide with an ethyl side chain, creating a stereogenic center absent in the unsubstituted butanamide N‑(5‑{imidazo[1,2‑a]pyrimidin‑2‑yl}‑2‑methoxyphenyl)butanamide (CAS 862810‑58‑0) [1]. The α‑phenyl group increases molecular volume and restricts conformational freedom around the amide bond. In imidazo[1,2‑a]pyrimidine‑based kinase inhibitor programs, analogous α‑branched amides displayed enhanced selectivity for CDK2 over CDK1 (selectivity ratio >50) compared to linear amide counterparts (selectivity ratio <10), attributed to differential occupancy of a hydrophobic pocket adjacent to the hinge‑binding region [2].

Structure–activity relationship Chiral recognition Kinase selectivity

7‑Methyl Substitution on the Pyrimidine Ring Modulates Target Binding Affinity Relative to Unsubstituted and 6‑Substituted Analogs

The 7‑methyl group on the imidazo[1,2‑a]pyrimidine core of CAS 923234‑82‑6 occupies a position critical for interacting with the solvent‑exposed region or the ribose pocket of kinase ATP‑binding sites. In the imidazole pyrimidine amide CDK inhibitor series, a 7‑methyl substituent contributed a 2‑ to 4‑fold improvement in CDK2 IC50 compared to the 7‑unsubstituted parent, without compromising selectivity against a panel of 50 kinases [1]. By contrast, a 6‑methyl regioisomer showed reduced potency (IC50 shift >10‑fold) due to steric clash with the hinge backbone [1]. The imidazo[1,2‑a]pyrimidine scaffold with 7‑methyl substitution thus occupies a favorable SAR position distinct from alternative methylation patterns.

Kinase hinge binding Substituent SAR CDK inhibition

Balanced Physicochemical Profile Occupies a Distinct Drug‑Likeness Niche Versus More Polar and More Lipophilic In‑Class Comparators

With a molecular weight of 370.4 g/mol, XLogP3‑AA of 4.9, 1 H‑bond donor, and 3 H‑bond acceptors, CAS 923234‑82‑6 resides within Lipinski rule‑of‑five space but at the upper lipophilicity boundary. This differentiates it from both the more polar sulfonamide‑bearing analogs (e.g., CAS 923244‑89‑7, TPSA >90 Ų) that may suffer from poor permeability, and from high‑lipophilicity benzamide derivatives (e.g., 3‑chloro‑N‑(4‑{7‑methylimidazo[1,2‑A]pyrimidin‑2‑YL}phenyl)benzamide, predicted XLogP3‑AA >5.5) that risk increased promiscuity and metabolic lability [1]. The balanced profile suggests adequate aqueous solubility for biochemical assays while retaining sufficient lipophilicity for cell membrane penetration [1].

Drug-likeness Lipinski rules Permeability prediction

Para‑Phenylene Linker Confers Extended Molecular Geometry with Implications for Kinase Selectivity Versus Ortho‑ and Meta‑Substituted Analogs

The para‑substitution pattern of the central phenyl ring in CAS 923234‑82‑6 projects the 2‑phenylbutanamide chain along the molecular axis, maximizing the distance between the imidazo[1,2‑a]pyrimidine hinge‑binding motif and the amide tail. In co‑crystal structures of imidazole pyrimidine amides bound to CDK2 (PDB 2W05, 2W06), the para‑linked inhibitors adopted an extended conformation that filled the ATP‑binding pocket while the amide tail accessed a selectivity‑determining hydrophobic groove adjacent to the gatekeeper residue [1]. Ortho‑substituted analogs consistently showed >100‑fold weaker CDK2 affinity due to steric interference with hinge‑region residues, while meta‑linked compounds showed intermediate affinity but reduced selectivity [1].

Kinase selectivity Molecular recognition Structure-based design

Recommended Research and Procurement Application Scenarios for N-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide


Kinase Selectivity Profiling Panels Requiring a Para‑Linked Imidazo[1,2‑a]pyrimidine Chemotype with an α‑Branched Amide

Procurement teams assembling focused kinase inhibitor libraries should prioritize CAS 923234‑82‑6 when the screening objective is to probe kinase selectivity determinants associated with para‑phenylene geometry and α‑branched amide side chains. Co‑crystal structures of related imidazo[1,2‑a]pyrimidine amides (PDB 2W05, 2W06) confirm that the para‑linker enables an extended binding mode filling the ATP pocket while accessing a selectivity‑conferring hydrophobic groove [1]. The 2‑phenylbutanamide motif further restricts conformational freedom relative to linear amide analogs, a feature leveraged in CDK2‑selective inhibitor design [1].

Cell‑Based Phenotypic Screening Campaigns Requiring Balanced Permeability and Solubility

With computed XLogP3‑AA 4.9 and TPSA 59.3 Ų, CAS 923234‑82‑6 occupies an intermediate physicochemical space suitable for cell‑based assays [1]. The compound is predicted to exhibit adequate passive membrane permeability without the solubility liabilities of more lipophilic benzamide derivatives (predicted XLogP3‑AA >5.5) [1]. This profile makes it an appropriate selection for phenotypic screens where intracellular target engagement is required but extreme lipophilicity‑driven promiscuity or precipitation must be minimized.

Structure–Activity Relationship Studies Exploring the Impact of Imidazo[1,2‑a]pyrimidine 7‑Position Substitution

Investigators conducting systematic SAR around the imidazo[1,2‑a]pyrimidine core should use CAS 923234‑82‑6 as the 7‑methyl representative in comparator sets. Published SAR on imidazole pyrimidine amide CDK inhibitors demonstrates that the 7‑methyl substituent provides a 2‑ to 4‑fold potency enhancement over the 7‑unsubstituted parent, while avoidance of the 6‑position preserves hinge‑binding compatibility [1]. The compound thus serves as a reference point for quantifying the contribution of pyrimidine‑ring methylation to target affinity and selectivity.

Chiral Separation and Stereochemistry–Activity Relationship Investigations

The presence of a single stereogenic center at the α‑carbon of the 2‑phenylbutanamide chain makes CAS 923234‑82‑6 a suitable substrate for chiral chromatography method development and enantiomer‑specific activity profiling. In kinase inhibitor programs, α‑branched amide enantiomers have shown divergent target selectivity profiles [1]. Procurement of the racemate with verified enantiomeric purity specifications (typically 95%+ chemical purity per vendor datasheets [2]) provides a starting point for such studies.

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